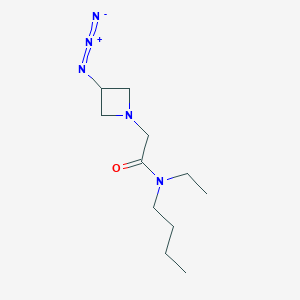
2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide
Übersicht
Beschreibung
2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide is a useful research compound. Its molecular formula is C11H21N5O and its molecular weight is 239.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of β-Lactam Antibiotics : This compound is involved in the synthesis of β-lactam antibiotics. Cainelli et al. (1998) demonstrated a practical synthesis of key intermediates for β-lactam antibiotics production, highlighting the importance of such compounds in the pharmaceutical industry (Cainelli, Galletti, & Giacomini, 1998).
Human Leukocyte Elastase Inhibitors : Another research by Cvetovich et al. (1996) focused on an asymmetric synthesis of L-694,458, an inhibitor of human leukocyte elastase. This study involved key intermediates similar to 2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide, showcasing its utility in developing treatments for inflammatory diseases (Cvetovich et al., 1996).
Antibacterial Activity of Azetidinone Derivatives : Yamashita et al. (1987) explored the synthesis and antibacterial activity of 4-(substituted ethyl)-2-azetidinone-1-sulfonic acid derivatives. They found that certain derivatives exhibited strong antibacterial activity, suggesting potential pharmaceutical applications of these compounds (Yamashita et al., 1987).
Synthesis of Novel β-Lactams : Brennan et al. (1983) conducted a total synthesis of analogues of β-lactam antibiotics, further emphasizing the role of these compounds in antibiotic development (Brennan, Richardson, & Stoodley, 1983).
Antioxidant, Antimicrobial, Antimycobacterial Activities : Research by Saundane and Walmik (2013) on azetidinone and thiazolidinone moieties linked to indole nucleus revealed significant antioxidant, antimicrobial, and antimycobacterial activities. This showcases the compound's potential in creating effective treatments for various infections (Saundane & Walmik, 2013).
Anticancer Potential : Gielen et al. (1999) synthesized organotin derivatives of a similar compound and evaluated their antitumor activity, indicating potential applications in cancer treatment (Gielen et al., 1999).
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-3-5-6-16(4-2)11(17)9-15-7-10(8-15)13-14-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHYWRVZJJJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
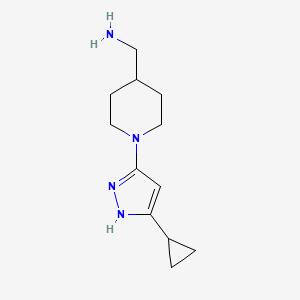
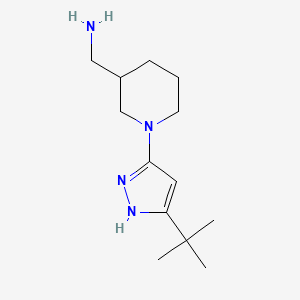
![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)


![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)

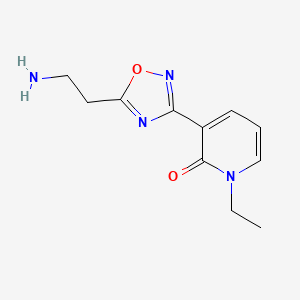
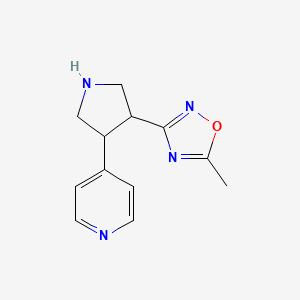

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
